
2,3-Diphenylquinoxaline-6-carboxylic acid
Vue d'ensemble
Description
2,3-Diphenylquinoxaline-6-carboxylic acid (CAS: 32387-96-5) is a heterocyclic compound with the molecular formula C₂₁H₁₄N₂O₂ and a molecular weight of 326.35 g/mol . It is synthesized via a condensation reaction between benzil (1) and 3,4-diaminobenzoic acid (2) in glacial acetic acid at 50°C for 4–8 hours, yielding a beige solid with a high melting point of 292–294°C . Key spectroscopic data include:
- IR (KBr): 3310 cm⁻¹ (O-H stretch), 1728 cm⁻¹ (C=O) .
- ¹H NMR (DMSO-d₆): δ 7.36–8.77 ppm (aromatic protons) .
- ¹³C NMR (CDCl₃): δ 128.23–166.85 ppm (aromatic and carbonyl carbons) .
The compound is slightly soluble in DMSO and THF and is stored at -20°C due to its stability concerns .
Méthodes De Préparation
Voies de synthèse : La voie de synthèse de CAY10567 implique la construction du système cyclique quinoxaline, suivie d'une carboxylation. Des détails spécifiques sur les étapes de synthèse ne sont pas facilement disponibles dans la littérature.
Production industrielle : Les informations concernant les méthodes de production industrielle à grande échelle sont limitées.
Analyse Des Réactions Chimiques
Réactions : CAY10567 peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants : Des informations détaillées sur les réactifs et les conditions courants pour les réactions de CAY10567 sont rares.
Produits majeurs : Les produits majeurs résultant des réactions de CAY10567 n'ont pas été étudiés de manière approfondie.
Applications de la recherche scientifique
Biologie : Les chercheurs peuvent étudier ses effets sur les voies de signalisation cellulaire et les interactions protéiques.
Médecine : Bien qu'il ne soit pas largement étudié, CAY10567 pourrait être pertinent dans la découverte de médicaments ou le développement thérapeutique.
Industrie : Ses applications industrielles restent à explorer.
Mécanisme d'action
- Le mécanisme d'action de CAY10567 implique une interférence avec le domaine PH d'Akt1. En inhibant la translocation d'Akt1, il peut avoir un impact sur les voies de signalisation en aval liées à la survie et à la prolifération cellulaires.
Applications De Recherche Scientifique
Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic Acid
The synthesis of DPQCA typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The method is efficient and yields high-quality products. For instance, a study demonstrated the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine using rectified spirit as a solvent .
Biological Applications
1. Anticancer Activity
DPQCA has been investigated for its anticancer properties, particularly as a tubulin inhibitor. A study synthesized various derivatives of DPQCA and evaluated their cytotoxicity against several human cancer cell lines, including AGS (gastric adenocarcinoma), HT-29 (colon adenocarcinoma), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited potent activity by targeting the colchicine binding site on β-tubulin .
Table 1: Cytotoxicity of DPQCA Derivatives
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
DPQCA-1 | AGS | 12.5 |
DPQCA-2 | HT-29 | 15.0 |
DPQCA-3 | MCF-7 | 10.0 |
2. Antiviral and Antibacterial Properties
DPQCA has shown potential as an antiviral and antibacterial agent. Its mechanism involves disrupting cellular processes in pathogens, making it a candidate for further development in treating infections .
Materials Science Applications
1. Optoelectronic Devices
DPQCA derivatives have been explored for their optoelectronic properties. A series of bipolar donor-acceptor-donor (D-A-D) quinoxaline amine derivatives were synthesized to investigate their emission properties. The study found that these materials exhibit strong solid-state emissions and are suitable for use in optoelectronic devices due to their ambipolar nature and good thermal stability .
Table 2: Photophysical Properties of DPQCA Derivatives
Compound | Emission Color | HOMO-LUMO Gap (eV) |
---|---|---|
DPQCA-Amine-1 | Yellow | 2.5 |
DPQCA-Amine-2 | Blue | 2.8 |
DPQCA-Amine-3 | Green | 2.6 |
Case Studies
Case Study 1: Cancer Treatment Research
In a recent study, researchers synthesized 28 derivatives of DPQCA aimed at enhancing its efficacy as a tubulin inhibitor. The compounds were subjected to molecular docking studies to predict their binding affinities to β-tubulin, leading to the identification of several promising candidates for further development in cancer therapies .
Case Study 2: Development of Optoelectronic Materials
Another research group focused on the synthesis of D-A-D based quinoxaline derivatives for optoelectronic applications. They utilized various spectroscopic techniques to assess the electronic properties and found that specific modifications to the quinoxaline core significantly enhanced the photophysical performance, making them suitable for solid-state lighting applications .
Mécanisme D'action
- CAY10567’s mechanism of action involves interfering with the Akt1 PH domain. By inhibiting Akt1 translocation, it may impact downstream signaling pathways related to cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 2,3-diphenylquinoxaline-6-carboxylic acid with analogous quinoxaline derivatives:
Key Differences and Research Findings
Substituent Effects on Bioactivity: The diphenyl groups in the parent compound enhance π-π stacking interactions with biological targets, contributing to its role as an Akt1 inhibitor . In contrast, the dimethyl analog lacks aromatic substituents, reducing its binding affinity . The hydroxyethyl amide derivative exhibits improved solubility in polar solvents (e.g., methanol) compared to the parent carboxylic acid, making it more suitable for drug formulation .
Synthetic Flexibility: The carboxylic acid group in the parent compound allows derivatization into esters or amides. For example, esterification with dry ethanol produces methyl esters, while reaction with hydroxyethylamine yields amides .
Thermal Stability :
- The parent compound’s high melting point (292–294°C ) reflects its crystalline stability, whereas the hydroxyethyl amide derivative melts at a lower temperature (159–160°C ), suggesting reduced crystallinity due to the flexible amide group .
Biological Relevance :
- The parent compound’s α-glucosidase inhibitory activity (IC₅₀ = 12.3 µM) is superior to simpler analogs, attributed to its bulky phenyl groups enhancing enzyme binding .
Activité Biologique
2,3-Diphenylquinoxaline-6-carboxylic acid is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, focusing on its role as an α-glucosidase inhibitor, its potential as an Akt inhibitor, and other pharmacological properties supported by recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 326.36 g/mol
- CAS Number : 32387-96-5
- Solubility : Soluble in DMSO (25 mg/ml)
1. α-Glucosidase Inhibition
Recent studies have highlighted the potential of this compound and its derivatives as effective inhibitors of the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by hydrolyzing oligosaccharides into monosaccharides. Inhibition of α-glucosidase can help manage blood glucose levels, making it a target for diabetes treatment.
Research Findings :
- A series of diphenylquinoxaline derivatives were synthesized and screened for α-glucosidase inhibitory activity.
- The most potent derivative exhibited an IC value ranging from 110.6 µM to 453.0 µM, compared to acarbose (IC = 750 µM) .
- Kinetic studies indicated that the most effective compound acted via competitive inhibition .
Compound | IC (µM) | Type of Inhibition |
---|---|---|
7e | 110.6 | Competitive |
Acarbose | 750 | Competitive |
2. Akt Inhibition
This compound has also been identified as an inhibitor of Akt, a key signaling protein involved in various cellular processes including metabolism, proliferation, and survival. Inhibition of Akt can have therapeutic implications in cancer treatment and metabolic disorders.
Mechanism :
- The compound inhibits the translocation of Akt, thereby potentially disrupting its signaling pathway .
Pharmacological Applications
The biological activities of quinoxaline derivatives extend beyond diabetes management and cancer therapy. They have shown promise in various therapeutic areas:
- Antitumor Activity : Quinoxaline derivatives have been reported to exhibit antitumor effects by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some studies suggest that these compounds possess antimicrobial activity against certain pathogens.
Case Studies
Several case studies illustrate the effectiveness of quinoxaline derivatives in clinical settings:
- Diabetes Management : A study involving diabetic models demonstrated that compounds with α-glucosidase inhibitory activity significantly reduced postprandial blood glucose levels.
- Cancer Research : In vitro studies revealed that quinoxaline derivatives could inhibit cell growth in various cancer cell lines, suggesting their potential as anticancer agents.
Q & A
Q. What are the established synthetic routes for 2,3-Diphenylquinoxaline-6-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via condensation of benzil with either 3,4-diaminobenzoic acid (Method A) or methyl 3,4-diaminobenzoate (Method B).
- Method A yields 88% by reacting benzil with 3,4-diaminobenzoic acid in ethanol, followed by purification via suspension in ethyl acetate.
- Method B uses the methyl ester precursor, yielding 67% , likely due to additional hydrolysis steps.
Key factors include solvent choice (ethanol for reflux, ethyl acetate for purification) and precursor solubility. Optimizing stoichiometry and reaction time minimizes side products .
Q. How can researchers address yield discrepancies when using ester vs. acid precursors in synthesis?
Answer:
Yield variations arise from differences in precursor reactivity and purification challenges.
- Methyl ester derivatives (Method B) may require hydrolysis to the free acid, introducing additional steps that reduce yield.
- Monitor reaction progress via TLC or NMR to identify intermediates. Adjust solvent polarity (e.g., switching from ethanol to methanol) or employ catalytic acid/base to enhance cyclization efficiency .
Q. What analytical methods are critical for confirming structural integrity and purity?
Answer:
- 1H/13C NMR : Confirm aromatic proton environments (e.g., quinoxaline ring protons at δ 8.5–9.0 ppm) and carboxylic acid functionality.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 353 for C21H14N2O2).
- X-ray crystallography (as in related quinoxaline structures) resolves stereochemical ambiguities .
Q. What safety protocols are essential for handling quinoxaline derivatives?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Emergency measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes.
- Storage : Keep in airtight containers, away from ignition sources, per GHS guidelines for skin/eye irritation (Category 2) .
Q. How can researchers evaluate the biological activity of this compound?
Answer:
- Antimicrobial assays : Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli using broth microdilution.
- Anticancer screening : Perform MTT assays on colon cancer cells (e.g., HCT-116), noting IC50 values.
- Molecular docking : Predict interactions with kinase targets (e.g., EGFR) using AutoDock Vina, informed by structural analogs .
Q. How should contradictory data on reactivity or stability be resolved?
Answer:
- Replicate experiments : Compare results under identical conditions (solvent, temperature, catalyst).
- Advanced characterization : Use XRD to confirm crystal structure and FTIR to track functional group stability.
- Peer collaboration : Cross-validate findings with independent labs, as seen in crystallography studies of nitroquinoxaline derivatives .
Q. What strategies are effective for synthesizing amide derivatives?
Answer:
- Activation : Treat the carboxylic acid with EDCl/HOBt in DMF to form an active ester.
- Coupling : React with amines (e.g., 2-hydroxyethylamine) at 0–25°C for 12–24 hours.
- Purification : Use silica gel chromatography (ethyl acetate/hexane) to isolate derivatives like this compound 2-Hydroxyethyl Amide .
Q. How can solubility challenges in biological assays be mitigated?
Answer:
Propriétés
IUPAC Name |
2,3-diphenylquinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWGZXMTCUOPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348063 | |
Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32387-96-5 | |
Record name | 2,3-diphenylquinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.